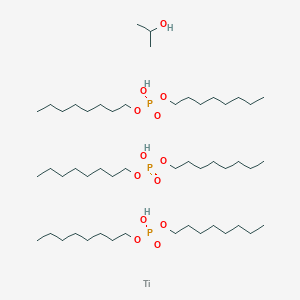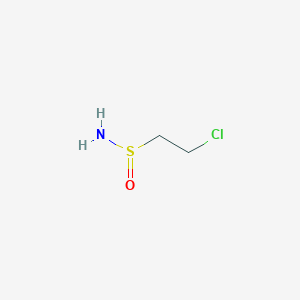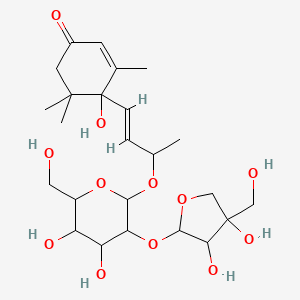
7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound containing a seven-membered ring with nitrogen and sulfur atoms. This compound is part of the thiazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol. This reaction proceeds through an intramolecular recyclization in the presence of potassium carbonate, yielding the desired product in approximately 80% yield .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions and one-pot synthesis techniques. These methods are advantageous due to their efficiency, high yields, and the ability to produce complex molecules in a single step .
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepines: Seven-membered heterocycles containing nitrogen.
Benzodiazepines: Contain a fused benzene and diazepine ring.
Oxazepines: Contain oxygen and nitrogen in the seven-membered ring.
Dithiazepines: Contain two sulfur atoms in the ring.
Uniqueness
7-Amino-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific combination of nitrogen and sulfur atoms in the seven-membered ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H10N2OS |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
7-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C9H10N2OS/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4,10H2,(H,11,12) |
Clé InChI |
JIYYSUFZJCBBCE-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(C=C(C=C2)N)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)




![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)


![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)



![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
